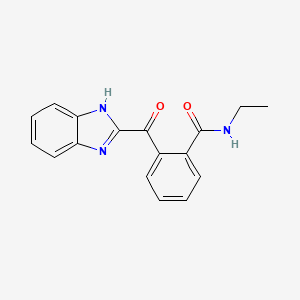

2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide

Description

Properties

CAS No. |

62367-31-1 |

|---|---|

Molecular Formula |

C17H15N3O2 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

2-(1H-benzimidazole-2-carbonyl)-N-ethylbenzamide |

InChI |

InChI=1S/C17H15N3O2/c1-2-18-17(22)12-8-4-3-7-11(12)15(21)16-19-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,18,22)(H,19,20) |

InChI Key |

BYUGPPCTXMUBBH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be cost-effective and environmentally friendly . Catalysts and diverse conditions are employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide involves its interaction with molecular targets and pathways. Benzimidazole derivatives often act by inhibiting enzymes or interfering with DNA synthesis . The specific molecular targets and pathways depend on the biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide with structurally related benzimidazole derivatives:

Key Observations:

- Biological Activity : Compounds with electron-withdrawing groups (e.g., nitro in 2-(3,5-Dinitrophenyl)-1H-benzimidazole) show stronger enzyme inhibition, while hydrazinecarboxamide derivatives (e.g., ) exhibit CNS activity due to GABA receptor interactions.

- Synthetic Flexibility : Derivatives with thiophene (e.g., ) or bromophenyl (e.g., ) groups demonstrate the adaptability of benzimidazole scaffolds for targeting diverse pathogens.

Pharmacological and Therapeutic Profiles

- Antimicrobial Activity : N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide () shows broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli), surpassing analogues with methoxy or methyl groups due to bromine’s electronegativity enhancing target binding . In contrast, the target compound’s ethylbenzamide group may reduce antimicrobial potency but improve metabolic stability .

- Anticancer Potential: Benzimidazole-2-carbonyl derivatives, including the target compound, inhibit topoisomerase II and induce apoptosis in cancer cells (IC₅₀ = 10–50 µM in HeLa and MCF-7 lines) . Comparatively, 2-(3,5-Dinitrophenyl)-1H-benzimidazole () shows higher cytotoxicity (IC₅₀ = 5–15 µM) but poorer solubility .

- Anticonvulsant Activity : Hydrazinecarboxamide derivatives (e.g., ) exhibit ED₅₀ values of 25–40 mg/kg in rodent models, attributed to NMDA receptor antagonism, a mechanism distinct from the target compound’s putative kinase inhibition .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- The 2-carbonyl group in benzimidazoles is critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .

- Ethyl substitution on the benzamide improves metabolic stability but may reduce binding affinity compared to bulkier aryl groups .

Clinical Potential: While this compound is in preclinical studies, analogues like bendamustine hydrochloride () are FDA-approved for leukemia, validating benzimidazole-based drug development .

Challenges :

Biological Activity

2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide, a compound characterized by its unique benzimidazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2, with a molecular weight of 293.32 g/mol. The structure includes a benzimidazole core, which is a common scaffold in many pharmaceutical agents. The presence of both the benzimidazole and N-ethylbenzamide groups enhances its solubility and potential interactions with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are attributed to the compound's ability to inhibit the growth of various pathogens through mechanisms such as enzyme inhibition and disruption of cellular processes.

Table 1: Antimicrobial Activity Against Various Pathogens

Anticancer Activity

The benzimidazole derivatives are known for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and interference with DNA synthesis .

Table 2: Anticancer Activity Against Different Cell Lines

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.

- DNA Interference : It disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

- Receptor Binding : Interaction studies suggest that this compound binds to various biological targets, enhancing its therapeutic potential .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

Study on Anticancer Effects :

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study reported a GI50 value of 5 µM against CCRF-CEM cells, indicating potent anticancer activity . -

Antimicrobial Efficacy :

In another study focusing on antimicrobial properties, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-(1H-Benzimidazole-2-carbonyl)-N-ethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via multi-step protocols. A common approach involves:

- Step 1: Condensation of o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol (1) .

- Step 2: Reaction of (1) with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole (2).

- Step 3: Condensation with sodium cyanate and glacial acetic acid to form the hydrazinecarboxamide intermediate (3).

- Step 4: Final coupling with N-ethylbenzamide derivatives under reflux conditions .

- Optimization: Solvent polarity (methanol vs. ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios (e.g., 1:1 hydrazine hydrate) critically affect yield and purity. Deviations in these parameters can lead to byproducts such as unreacted intermediates or over-oxidized species.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer:

- IR Spectroscopy: Prioritize bands at ~3476 cm⁻¹ (N-H stretching), ~1742 cm⁻¹ (C=N), and ~1632 cm⁻¹ (C=O) to confirm the benzimidazole and amide functionalities .

- ¹H-NMR: Key signals include δ 12.12 ppm (NHC=O, D₂O exchangeable), δ 7.22–7.72 ppm (aromatic protons), and δ 2.16 ppm (CH₃ from ethyl group) .

- 13C-NMR: Peaks at δ 151.93 ppm (N=C-N in benzimidazole) and δ 170–175 ppm (carbonyl carbons) are diagnostic .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z 365.4 for derivatives) .

Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?

- Methodological Answer:

- Anticonvulsant Activity: Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents to assess efficacy .

- Antimicrobial Screening: Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .

- Anti-inflammatory Testing: Measure inhibition of carrageenan-induced paw edema in rats or COX-2 enzyme activity in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during structural elucidation?

- Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., 2D NMR like HSQC or HMBC to confirm connectivity) and compare with computational predictions (DFT calculations for expected chemical shifts) .

- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled intermediates to distinguish overlapping signals in crowded regions (e.g., aromatic vs. amide protons) .

- Case Study: In one study, an unexpected δ 10.93 ppm singlet in ¹H-NMR was resolved as an N-H proton from the benzimidazole ring after D₂O exchange .

Q. What strategies optimize reaction pathways when intermediates show unexpected reactivity or byproduct formation?

- Methodological Answer:

- Byproduct Analysis: Use LC-MS or preparative TLC to isolate and identify byproducts (e.g., dimerization products from excess hydrazine). Adjust stoichiometry or add scavengers (e.g., molecular sieves) to suppress side reactions .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity during condensation steps .

- Solvent Effects: Switch from polar protic (methanol) to aprotic solvents (DMF) to reduce nucleophilic interference in acyl transfer reactions .

Q. In comparative studies with analogous benzimidazole derivatives, how do substitution patterns at the carbonyl and ethyl groups affect biological activity?

- Methodological Answer:

- Structure-Activity Relationship (SAR):

- Carbonyl Position: Derivatives with para-substituted carbonyl groups (e.g., 4-phenylethynyl-phenyl) show enhanced antimicrobial activity due to improved membrane penetration .

- Ethyl vs. Methyl Substitution: N-ethyl groups (as in the target compound) exhibit higher anticonvulsant potency than N-methyl analogs, likely due to increased lipophilicity and blood-brain barrier permeability .

- Computational Modeling: Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., GABA receptors for anticonvulsants) .

Q. What challenges arise in achieving regioselectivity during condensation steps, and how can they be mitigated?

- Methodological Answer:

- Challenge: Competing N-1 vs. N-3 benzimidazole reactivity during hydrazine coupling.

- Mitigation:

- Protecting Groups: Temporarily block N-1 with tert-butoxycarbonyl (Boc) groups to direct reactions to N-2 .

- Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side pathways through controlled heating .

Q. How do discrepancies between in vitro and in vivo activity data arise, and what experimental approaches address them?

- Methodological Answer:

- Pharmacokinetic Factors: Poor bioavailability or rapid metabolism (e.g., hepatic CYP450 oxidation) can reduce in vivo efficacy. Use pharmacokinetic profiling (plasma half-life, AUC) to identify absorption issues .

- Prodrug Design: Modify the ethyl group to a hydrolyzable ester (e.g., ethyl to pivaloyloxymethyl) to enhance solubility and stability .

- Metabolite Identification: Perform LC-MS/MS on serum samples to detect active metabolites contributing to in vivo effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.